Bemcentinib is a small molecule that selectively inhibits the AXL receptor tyrosine kinase [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. AXL belongs to the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. It plays a role in cell survival, proliferation, migration, and the development of resistance to various cancer therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its overexpression is linked to poor prognosis in a variety of cancers [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Bemcentinib is being investigated in multiple Phase II clinical trials for various cancers including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), melanoma, and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Bemcentinib acts by selectively binding to and inhibiting AXL kinase activity [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This inhibition disrupts AXL-mediated downstream signaling pathways involved in cell survival, proliferation, migration, and therapy resistance [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
One key mechanism involves the modulation of immune responses within the tumor microenvironment. AXL signaling is known to suppress anti-tumor immunity by dampening the activity of immune cells like dendritic cells and natural killer cells [, , ]. Bemcentinib, by blocking AXL, has been shown to reverse these suppressive effects, leading to an increase in cytotoxic T cells, NK cells, and NKT cells while decreasing the infiltration of myeloid-derived suppressor cells (MDSCs) [, , ].
Furthermore, bemcentinib has been found to enhance the response to immune checkpoint inhibitors [, , , ]. This synergy arises from its ability to increase the expression of Type 1 interferon response genes, thereby amplifying the anti-tumor immune response [].
Bemcentinib also demonstrates efficacy in combination with chemotherapeutic agents [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This synergistic effect is attributed to its ability to sensitize cancer cells to cytotoxic agents and to counteract AXL-mediated drug resistance [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: